molecular formula C12H13Cl2NO3 B12105948 Methyl 4-(2,5-dichlorophenoxy)pyrrolidine-2-carboxylate

Methyl 4-(2,5-dichlorophenoxy)pyrrolidine-2-carboxylate

Cat. No.: B12105948
M. Wt: 290.14 g/mol
InChI Key: UQVUZQDLRPNENB-UHFFFAOYSA-N
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Description

METHYL (2S,4S)-4-(2,5-DICHLOROPHENOXY)-2-PYRROLIDINECARBOXYLATE is a synthetic organic compound characterized by its pyrrolidine carboxylate structure and dichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (2S,4S)-4-(2,5-DICHLOROPHENOXY)-2-PYRROLIDINECARBOXYLATE typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Dichlorophenoxy Group: The dichlorophenoxy group is introduced via a nucleophilic substitution reaction, where a suitable dichlorophenol derivative reacts with the pyrrolidine intermediate.

    Esterification: The final step involves the esterification of the carboxylate group with methanol under acidic conditions to yield the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL (2S,4S)-4-(2,5-DICHLOROPHENOXY)-2-PYRROLIDINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

METHYL (2S,4S)-4-(2,5-DICHLOROPHENOXY)-2-PYRROLIDINECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of METHYL (2S,4S)-4-(2,5-DICHLOROPHENOXY)-2-PYRROLIDINECARBOXYLATE involves its interaction with specific molecular targets. The dichlorophenoxy group may interact with enzymes or receptors, leading to modulation of biological pathways. The pyrrolidine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • METHYL (2S,4S)-4-(2,4-DICHLOROPHENOXY)-2-PYRROLIDINECARBOXYLATE
  • METHYL (2S,4S)-4-(2,6-DICHLOROPHENOXY)-2-PYRROLIDINECARBOXYLATE

Uniqueness

METHYL (2S,4S)-4-(2,5-DICHLOROPHENOXY)-2-PYRROLIDINECARBOXYLATE is unique due to the specific positioning of the dichlorophenoxy group, which can influence its reactivity and biological activity. The 2,5-dichlorophenoxy configuration may offer distinct advantages in terms of binding affinity and selectivity compared to other isomers.

Properties

IUPAC Name

methyl 4-(2,5-dichlorophenoxy)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO3/c1-17-12(16)10-5-8(6-15-10)18-11-4-7(13)2-3-9(11)14/h2-4,8,10,15H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVUZQDLRPNENB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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